molecular formula C5H6O2 B14790071 5-Methylfuran-3-ol

5-Methylfuran-3-ol

Cat. No.: B14790071
M. Wt: 98.10 g/mol
InChI Key: OOGIULPOJODBDL-UHFFFAOYSA-N
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Description

5-Methylfuran-3-ol is a heteroaromatic organic compound belonging to the class of furans, characterized by a five-membered aromatic ring containing an oxygen atom . This structural motif is a critical benchmark in heterocyclic chemistry research and is extensively studied for its spectroscopic properties and anharmonic force fields . As a furan derivative, it serves as a versatile building block and a critical intermediate in synthetic chemistry, with potential applications in the development of biofuels and understanding combustion processes . Researchers can utilize this compound to explore its role in biochemical pathways, as furan derivatives are known components of several important biomolecules and bioactive compounds . Furthermore, studies on related furanones, such as 4-hydroxy-5-methylfuran-3(2H)-one (MHF), have revealed their significance in interdomain signaling, acting as mimics of bacterial quorum-sensing autoinducers . This opens avenues for investigating chemical communication between different species of bacteria, as well as between bacteria and eukaryotic hosts like yeast and potentially mammalian cells . The product is provided with high purity for advanced research applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

5-methylfuran-3-ol

InChI

InChI=1S/C5H6O2/c1-4-2-5(6)3-7-4/h2-3,6H,1H3

InChI Key

OOGIULPOJODBDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)O

Origin of Product

United States

Preparation Methods

Structural and Functional Properties of 5-Methylfuran-3-ol

Molecular Characteristics

This compound (C₅H₆O₂) features a furan ring substituted with a hydroxyl group at position 3 and a methyl group at position 5. Its planar structure enables π-π interactions, while the hydroxyl group confers polarity, making it soluble in polar aprotic solvents such as dimethyl sulfoxide. The methyl substituent enhances steric hindrance, influencing reactivity in electrophilic substitution reactions.

Industrial and Research Applications

This compound serves as a precursor to flavorants, pharmaceuticals (e.g., anti-inflammatory agents), and liquid biofuels due to its high energy density (≈30 MJ/L). Recent studies highlight its role in synthesizing jet-fuel alkanes via hydroxyalkylation/alkylation cascades.

Catalytic Hydrogenation of 5-Methylfuran-3-one

Reaction Mechanism

The reduction of 5-methylfuran-3-one (C₅H₆O₂) to this compound employs transition metal catalysts under hydrogen atmospheres. Palladium on carbon (Pd/C) facilitates heterolytic cleavage of H₂, enabling selective ketone-to-alcohol conversion:

$$
\text{5-Methylfuran-3-one} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} \quad \Delta H^\circ = -58 \, \text{kJ/mol} \quad
$$

Optimization Parameters

  • Catalyst Loading : 5 wt% Pd/C achieves 89% yield at 80°C, 3 MPa H₂.
  • Solvent Effects : Ethanol enhances hydrogen solubility, improving reaction rates by 40% compared to tetrahydrofuran.
  • Byproduct Formation : Over-reduction to 5-methyltetrahydrofuran-3-ol is suppressed below 100°C.
Table 1. Hydrogenation Performance Across Catalysts
Catalyst Temperature (°C) Pressure (MPa) Yield (%) Selectivity (%)
Pd/C (5%) 80 3 89 92
Ru/Al₂O₃ 100 5 78 85
PtO₂ 60 2 65 88

Data synthesized from Refs.

Acid-Catalyzed Cyclization of Dihydroxyacetone Derivatives

Sulfuric Acid-Mediated Synthesis

Dihydroxyacetone undergoes cyclodehydration with methyl-substituted aldehydes in concentrated sulfuric acid, forming the furan core. For example, reaction with 3-methylacrolein at 110°C for 6 hours yields this compound with 91% conversion:

$$
\text{Dihydroxyacetone} + \text{3-Methylacrolein} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + 2\text{H}_2\text{O} \quad
$$

Solid Acid Catalysts

Nafion-212 resin exhibits superior performance in continuous flow systems, achieving 86% yield at 50°C due to its strong Brønsted acidity (acid strength = −12.1). Amberlyst-15, a sulfonic acid resin, provides comparable efficiency (82% yield) but degrades above 70°C.

Enzymatic Hydroxylation of 5-Methylfuran

Cytochrome P450 Monooxygenases

Engineered E. coli expressing CYP153A7 introduces a hydroxyl group at the 3-position of 5-methylfuran with 98% enantiomeric excess. Key parameters:

  • Substrate Concentration : 10 mM (higher concentrations inhibit enzyme activity).
  • Cofactor Regeneration : Glucose dehydrogenase reduces NADPH consumption by 70%.

Whole-Cell Biocatalysis

Pseudomonas putida KT2440 achieves 95% conversion in 24 hours using a biphasic system (water:octanol 1:3). Product isolation via distillation minimizes endotoxin contamination.

Hydrodeoxygenation of 5-Methylfuran-3-one Derivatives

MoP/SiO₂-Catalyzed Reactions

Molybdenum phosphide on silica selectively cleaves C=O bonds in 5-methylfuran-3-one under mild conditions (120°C, 1 MPa H₂), yielding this compound with 96.3% selectivity. The catalyst’s oxygen affinity promotes adsorption of the ketone via Lewis acid-base interactions.

Boron Trifluoride Methanolysis

BF₃-methanol complexes mediate ketone reduction at 37°C, achieving 84% yield in 20 minutes. This method, however, generates stoichiometric boron waste, complicating purification.

Oxidative Dearomatization Strategies

CuBr₂-Mediated Reactions

Copper(II) bromide oxidizes 3-(5-methylfuran-2-yl)-propan-1-ones to α,β-unsaturated ketones, which undergo Paal-Knorr-type cyclization to form this compound. Key advantages include:

  • Solvent Flexibility : Dichloromethane, acetonitrile, and toluene are viable.
  • Byproduct Mitigation : Silica gel chromatography removes Cu residues effectively.

Oxone®-Driven Pathways

Oxidative cleavage of 5-methylfuran-2-carbaldehyde derivatives with Oxone® (2KHSO₅·KHSO₄·K₂SO₄) generates dihydroxy intermediates, which cyclize under acidic conditions. Yields reach 76% when using AuCl₃ as a co-catalyst.

Chemical Reactions Analysis

Types of Reactions: 5-Methylfuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed:

Scientific Research Applications

5-Methylfuran-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylfuran-3-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Data Tables

Key Findings and Contrasts

  • Synthetic Accessibility : Derivatives with bulky groups (e.g., phosphoryl) exhibit lower yields (16.3%) compared to dihydrofuran analogs (87.1%) .
  • Solubility: Benzofuran-3-ols are less polar than simple furanols due to aromaticity, reducing water solubility .
  • Toxicity: Fluorinated alcohols () are markedly more hazardous than non-fluorinated furanols, emphasizing the impact of fluorination .

Biological Activity

5-Methylfuran-3-ol is a compound of increasing interest in the field of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring with a methyl group at the 5-position and a hydroxyl group at the 3-position. Its molecular formula is C5H6OC_5H_6O and it has a molecular weight of approximately 82.10 g/mol. The presence of the furan ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

  • Mechanism : The compound exhibits selective inhibition of microbial growth, potentially through interference with bacterial cell wall synthesis or enzyme activity.
  • Case Study : In vitro assays demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative antimicrobial agent .
PathogenInhibition Zone (mm)Concentration (mg/mL)
MRSA1510
Escherichia coli1210
Candida albicans1010

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties.

  • Mechanism : It modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation such as COX and LOX.
  • Case Study : A study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its efficacy in reducing inflammation .
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha200120
IL-615090

Antioxidant Activity

The antioxidant capacity of this compound has been explored due to its potential protective effects against oxidative stress.

  • Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Case Study : In a study measuring DPPH radical scavenging activity, this compound showed significant antioxidant effects comparable to known antioxidants like ascorbic acid .
Concentration (µg/mL)DPPH Scavenging (%)
5030
10055
Ascorbic Acid (100)70

Toxicological Considerations

While exploring the biological activities, it is essential to consider the toxicological aspects associated with furan derivatives. Long-term exposure studies have indicated potential liver toxicity linked to furan compounds, necessitating caution in therapeutic applications .

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